molecular formula C7H5Br2NO2 B8060033 1-(Dibromomethyl)-3-nitrobenzene

1-(Dibromomethyl)-3-nitrobenzene

Cat. No.: B8060033
M. Wt: 294.93 g/mol
InChI Key: KNWVHZPMNHWXPC-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-3-nitrobenzene is an organic compound characterized by the presence of a dibromomethyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)-3-nitrobenzene can be synthesized through the bromination of 3-nitrotoluene. The process typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrotoluene.

    Bromination: The 3-nitrotoluene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Nitration: Using industrial nitration units to produce 3-nitrotoluene.

    Controlled Bromination: Employing continuous flow reactors for the bromination step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1-(Hydroxymethyl)-3-nitrobenzene or 1-(Cyanomethyl)-3-nitrobenzene can be formed.

    Reduction Products: 1-(Dibromomethyl)-3-aminobenzene.

    Oxidation Products: 3-Nitrobenzaldehyde or 3-Nitrobenzoic acid.

Scientific Research Applications

1-(Dibromomethyl)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which 1-(Dibromomethyl)-3-nitrobenzene exerts its effects depends on the specific chemical reaction it undergoes. For example:

    Substitution Reactions: The dibromomethyl group acts as an electrophile, facilitating the attack by nucleophiles.

    Reduction Reactions: The nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group.

    Oxidation Reactions: The methyl group is oxidized through the formation of intermediate species such as alcohols or aldehydes.

Comparison with Similar Compounds

1-(Dibromomethyl)-3-nitrobenzene can be compared with other similar compounds such as:

    1-(Dibromomethyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.

    1-(Dibromomethyl)-2-nitrobenzene: The ortho position of the nitro group leads to different steric and electronic effects.

    1-(Bromomethyl)-3-nitrobenzene: Lacks one bromine atom, resulting in different reactivity patterns.

Uniqueness: this compound is unique due to the presence of both a dibromomethyl group and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields

Properties

IUPAC Name

1-(dibromomethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVHZPMNHWXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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